Cas no 2094899-57-5 (ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate)

Ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a pyridine core with a pyrazole ester moiety, offering reactivity for further functionalization. The presence of bromo and chloro substituents enhances its utility as an intermediate in cross-coupling reactions, while the sulfonamido linkage provides stability and bioactivity. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds due to its balanced lipophilicity and steric properties. Its synthetic versatility makes it suitable for developing novel therapeutic agents or crop protection chemicals. Proper handling under controlled conditions is recommended due to its reactive functional groups.
ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate structure
2094899-57-5 structure
Product Name:ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate
CAS No:2094899-57-5
MF:C12H12BrClN4O4S
MW:423.670079231262
CID:6258170
PubChem ID:121568803
Update Time:2025-06-08

ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS033813863
    • 2094899-57-5
    • ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate
    • ethyl 3-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]-1-methylpyrazole-4-carboxylate
    • EN300-26611534
    • Z2234188333
    • Inchi: 1S/C12H12BrClN4O4S/c1-3-22-12(19)8-6-18(2)16-11(8)17-23(20,21)9-4-7(13)5-15-10(9)14/h4-6H,3H2,1-2H3,(H,16,17)
    • InChI Key: RKSJSZQSNSVTPK-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)S(NC1C(C(=O)OCC)=CN(C)N=1)(=O)=O)Cl

Computed Properties

  • Exact Mass: 421.94512g/mol
  • Monoisotopic Mass: 421.94512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 112Ų

ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26611534-0.05g
ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate
2094899-57-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate

Comprehensive Overview of Ethyl 3-(5-Bromo-2-Chloropyridine-3-Sulfonamido)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS No. 2094899-57-5)

The compound ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2094899-57-5) is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical and agrochemical research. This molecule, characterized by its unique pyridine and pyrazole backbone, serves as a critical intermediate in the synthesis of various bioactive compounds. Its structural complexity and functional diversity make it a valuable asset in drug discovery and development.

One of the most intriguing aspects of this compound is its potential application in the development of enzyme inhibitors and receptor modulators. Researchers have explored its utility in targeting specific pathways, such as those involved in inflammation and metabolic disorders. The presence of both bromo and chloro substituents enhances its reactivity, enabling precise modifications for tailored applications. This adaptability aligns with the growing demand for customizable chemical building blocks in modern synthetic chemistry.

In recent years, the scientific community has shown increasing interest in sulfonamide derivatives, owing to their broad-spectrum biological activities. The sulfonamido moiety in this compound contributes to its ability to interact with various biological targets, making it a promising candidate for further investigation. Additionally, the ethyl carboxylate group provides a handle for further derivatization, facilitating the creation of libraries for high-throughput screening.

From an industrial perspective, the synthesis and scalability of CAS No. 2094899-57-5 have been topics of discussion among chemists and manufacturers. The compound's stability under various conditions and its compatibility with common reagents make it a viable option for large-scale production. This is particularly relevant given the current emphasis on sustainable chemistry and green synthesis, where efficiency and minimal environmental impact are paramount.

The versatility of ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate extends beyond pharmaceuticals. Its potential use in agrochemical formulations has also been explored, particularly in the development of novel pesticides and herbicides. The compound's ability to disrupt specific biological processes in pests while maintaining low toxicity to non-target organisms aligns with the global push for eco-friendly pest control solutions.

Another area of interest is the compound's role in material science. Researchers are investigating its incorporation into advanced polymers and coatings, where its unique chemical properties could enhance performance characteristics such as durability and resistance to degradation. This interdisciplinary application underscores the compound's broad utility and relevance across multiple sectors.

For those seeking detailed information on CAS No. 2094899-57-5, it is essential to consider its spectroscopic and chromatographic profiles. Advanced techniques such as NMR, HPLC, and mass spectrometry have been employed to characterize its purity and structural integrity. These analytical methods are crucial for ensuring the compound meets the stringent quality standards required for research and industrial applications.

In conclusion, ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate represents a fascinating example of modern chemical innovation. Its multifaceted applications, from drug discovery to agrochemicals and material science, highlight its significance in contemporary research. As the scientific community continues to uncover new possibilities for this compound, its role in advancing technology and improving quality of life is expected to grow exponentially.

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